molecular formula C28H19N3O5 B1206020 Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3'-yl ester CAS No. 97165-32-7

Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3'-yl ester

Cat. No.: B1206020
CAS No.: 97165-32-7
M. Wt: 477.5 g/mol
InChI Key: OVOWMQRABZWWPK-UHFFFAOYSA-N
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Description

Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3’-yl ester is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a benzoic acid moiety, an aminoiminomethyl group, and a spiro linkage connecting an isobenzofuran and xanthene ring system. Such structural features make it a subject of interest in various scientific fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-((aminoiminomethyl)amino)-, 3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3’-yl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the isobenzofuran moiety: This can be achieved through the cyclization of ortho-phthalic acid derivatives under acidic conditions.

    Synthesis of the xanthene ring: The xanthene ring can be synthesized via the condensation of resorcinol with phthalic anhydride in the presence of a Lewis acid catalyst.

    Spiro linkage formation: The spiro linkage is formed by reacting the isobenzofuran and xanthene intermediates under controlled conditions.

    Introduction of the aminoiminomethyl group: This step involves the reaction of the spiro compound with guanidine derivatives under basic conditions.

    Esterification: The final step is the esterification of the benzoic acid moiety with the aminoiminomethyl-substituted spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3’-yl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the aminoiminomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3’-yl ester has diverse applications in scientific research:

    Chemistry: Used as a fluorescent probe due to its unique photophysical properties.

    Biology: Employed in cell imaging and tracking studies.

    Medicine: Investigated for its potential as a diagnostic agent in medical imaging.

    Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and sensors.

Mechanism of Action

The mechanism of action of benzoic acid, 4-((aminoiminomethyl)amino)-, 3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3’-yl ester involves its interaction with specific molecular targets. The compound’s fluorescent properties are attributed to the spiro linkage, which allows for efficient energy transfer and emission. In biological systems, it can bind to cellular components, enabling visualization under fluorescence microscopy. The molecular pathways involved include the excitation of electrons and subsequent emission of light at specific wavelengths.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: A widely used fluorescent dye with similar structural features but lacking the spiro linkage.

    Rhodamine: Another fluorescent dye with a xanthene core but different substituents.

    Eosin: A xanthene dye with bromine substituents, used in histology.

Uniqueness

Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3’-yl ester is unique due to its spiro linkage, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring high fluorescence intensity and stability.

Properties

CAS No.

97165-32-7

Molecular Formula

C28H19N3O5

Molecular Weight

477.5 g/mol

IUPAC Name

(3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 4-(diaminomethylideneamino)benzoate

InChI

InChI=1S/C28H19N3O5/c29-27(30)31-17-11-9-16(10-12-17)25(32)34-18-13-14-22-24(15-18)35-23-8-4-3-7-21(23)28(22)20-6-2-1-5-19(20)26(33)36-28/h1-15H,(H4,29,30,31)

InChI Key

OVOWMQRABZWWPK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC(=O)C5=CC=C(C=C5)N=C(N)N)OC6=CC=CC=C36

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC(=O)C5=CC=C(C=C5)N=C(N)N)OC6=CC=CC=C36

Synonyms

3'-(4-guanidinobenzoyloxy)spiro(isobenzofuran-1-(3H),9'-(9H)xanthen)-3-one
3-HFGB
3HFGB

Origin of Product

United States

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